Dichlorobutene
Description
Significance and Historical Context in Organic Synthesis
The industrial importance of dichlorobutene (B78561) became prominent in the mid-20th century with the development of processes for producing synthetic rubber and polyamides. Dichlorobutenes are key intermediates in the manufacturing of both chloroprene (B89495) and adiponitrile. nih.goviarc.fr
The production of chloroprene, the monomer for neoprene synthetic rubber, relies heavily on this compound. taylorandfrancis.comnih.gov The process typically involves the chlorination of 1,3-butadiene (B125203), which yields a mixture of this compound isomers, primarily 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. nih.govnih.govwikipedia.org The 3,4-dichloro-1-butene is then dehydrochlorinated to produce chloroprene. taylorandfrancis.comwikipedia.org This route has been a cornerstone of commercial chloroprene production for decades. iarc.frnih.gov
Historically, this compound was also a critical intermediate in the production of adiponitrile, a precursor to hexamethylenediamine, which is a key component of nylon 6,6. nih.govlookchem.com A process developed by DuPont, which operated from 1951 to 1983, utilized the indirect hydrocyanation of butadiene. nih.govlookchem.com In this method, butadiene was first chlorinated to form 1,4-dichloro-2-butene. lookchem.com This intermediate was then reacted with sodium cyanide to produce 1,4-dicyano-2-butene, which was subsequently hydrogenated to adiponitrile. lookchem.comjuniperpublishers.com Although direct hydrocyanation of butadiene has become a more common method, the this compound route was historically significant in establishing large-scale nylon production. lookchem.com
Beyond these major applications, 1,4-dichloro-2-butene serves as a starting material for producing 1,4-butanediol (B3395766) and tetrahydrofuran, particularly in non-US applications. nih.govjuniperpublishers.com It can be hydrolyzed to 1,4-butenediol, which is then hydrogenated to 1,4-butanediol. ysu.am
Overview of this compound's Structural Diversity and Isomerism
The molecular formula C₄H₆Cl₂ allows for significant structural and geometric isomerism, leading to several different this compound compounds. The position of the double bond and the chlorine atoms on the four-carbon chain determines the specific isomer. The most commercially important isomers are produced from the chlorination of butadiene: 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. nih.govnih.gov
The reaction of chlorine with butadiene yields a mixture of these isomers. nih.gov This mixture can be heated, often in the presence of a catalyst like cuprous chloride, to establish an equilibrium between the isomers. nih.govjuniperpublishers.com The vapor phase above the equilibrated liquid is richer in the 3,4-dichloro-1-butene isomer, which is the desired precursor for chloroprene synthesis. nih.gov
The primary isomers of this compound include:
3,4-dichloro-1-butene: An isomer where the double bond is between carbon 1 and 2.
1,4-dichloro-2-butene: An isomer where the double bond is between carbon 2 and 3. This isomer exists as two geometric isomers:
cis (or Z)-1,4-dichloro-2-butene: The chlorine-substituted groups are on the same side of the double bond.
trans (or E)-1,4-dichloro-2-butene: The chlorine-substituted groups are on opposite sides of the double bond. nih.gov
1,2-dichloro-2-butene: This isomer also has cis (Z) and trans (E) forms. evitachem.com
2,3-dichloro-1-butene
1,3-dichloro-2-butene
The table below provides an overview of the key this compound isomers.
| Isomer Name | IUPAC Name | Structure | CAS Number |
| 3,4-Dichloro-1-butene | 3,4-dichlorobut-1-ene | CH₂=CHCHClCH₂Cl | 760-23-6 |
| trans-1,4-Dichloro-2-butene | (E)-1,4-dichlorobut-2-ene | ClCH₂CH=CHCH₂Cl | 110-57-6 |
| cis-1,4-Dichloro-2-butene (B23561) | (Z)-1,4-dichlorobut-2-ene | ClCH₂CH=CHCH₂Cl | 1476-11-5 |
| (E)-1,2-Dichloro-2-butene | (E)-1,2-dichlorobut-2-ene | CH₃CH=CClCH₂Cl | 59555-84-5 |
The physical properties of these isomers differ, which is important for their separation and use in industrial processes. The following table summarizes some key physical data for the major isomers.
| Property | trans-1,4-Dichloro-2-butene | cis-1,4-Dichloro-2-butene | 3,4-Dichloro-1-butene |
| Molecular Formula | C₄H₆Cl₂ | C₄H₆Cl₂ | C₄H₆Cl₂ |
| Molar Mass ( g/mol ) | 124.99 | 124.99 | 124.99 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point (°C) | 155 | 154 | 123.4 |
| Melting Point (°C) | 1 to 3 | -48 | -67 |
| Density (g/mL) | 1.18 | 1.188 | 1.153 |
Structure
3D Structure
Properties
CAS No. |
17219-58-8 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
1,1-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |
InChI Key |
UAZUEJTXWAXSMA-UHFFFAOYSA-N |
SMILES |
CCC=C(Cl)Cl |
Canonical SMILES |
CCC=C(Cl)Cl |
Synonyms |
1,1-Dichloro-1-butene |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dichlorobutene
Regio- and Stereoselective Synthesis Pathways
Regio- and stereoselective control is crucial in the synthesis of dichlorobutenes to isolate the desired isomer from the product mixture. A reaction is regioselective when it favors bond formation at a particular position on a molecule, and it is stereoselective when it favors the formation of a specific three-dimensional arrangement of atoms (a stereoisomer). study.comkhanacademy.org
Controlled Halogenation of Butenes and Butadienes
The direct addition of chlorine to butenes or butadiene is a primary route for producing dichlorobutenes. The control of reaction conditions and the use of specific protocols can influence the isomeric distribution of the products.
Free-radical chlorination is a substitution reaction where a chlorine atom replaces a hydrogen atom on an alkane or alkene. upenn.eduupenn.eduupenn.edu The mechanism involves three key stages: initiation, propagation, and termination. upenn.edu
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step typically requires an input of energy, such as heat or UV light. upenn.edu
Propagation: A chlorine radical abstracts a hydrogen atom from a butene molecule, creating a hydrogen chloride (HCl) molecule and an alkyl radical. This alkyl radical then reacts with another chlorine molecule to form a dichlorobutene (B78561) product and a new chlorine radical, which continues the chain reaction. upenn.eduupenn.edu
Termination: The reaction ceases when radicals combine to form stable, non-reactive molecules.
The distribution of this compound isomers in radical-initiated chlorination is influenced by the stability of the radical intermediate and statistical factors, such as the number of available hydrogen atoms at different positions. upenn.eduupenn.edu For instance, the chlorination of 1-chlorobutane shows that the reactivity of hydrogens is affected by the position of the existing chlorine atom, influencing the final product ratios. upenn.eduupenn.edu
The commercial production of dichlorobutenes predominantly relies on the chlorination of 1,3-butadiene (B125203). nih.gov This reaction can be performed in either the vapor or liquid phase and typically yields a mixture of three main isomers: 3,4-dichloro-1-butene (B1205564), cis-1,4-dichloro-2-butene (B23561), and trans-1,4-dichloro-2-butene. nih.govwikipedia.orgnih.gov
The reaction proceeds via both 1,2-addition and 1,4-addition mechanisms. The distribution of these isomers is highly dependent on the reaction conditions. For example, vapor-phase chlorination of butadiene at high temperatures (e.g., 300-350 °C) can yield a high percentage of this compound isomers. nih.gov In the liquid phase, chlorination in solvents like chloroform or carbon disulfide below 0°C produces a mixture where the 3,4-dichloro-1-butene isomer may be present in a higher ratio. nih.gov
Heating the mixture of isomers, often in the presence of a catalyst, can lead to an equilibrium state. nih.govnih.gov In one documented equilibrium, a liquid mixture of dichlorobutenes consisted of 72% trans-1,4-dichloro-2-butene, 7% cis-1,4-dichloro-2-butene, and 21% 3,4-dichloro-1-butene. nih.gov This isomerization is a critical step in industrial processes, such as the production of chloroprene (B89495), where the 3,4-dichloro-1-butene isomer is the desired intermediate. wikipedia.org
| Isomer | Formula | Addition Type | Boiling Point (°C) |
| 3,4-dichloro-1-butene | C₄H₆Cl₂ | 1,2-addition | 123.4 |
| cis-1,4-dichloro-2-butene | C₄H₆Cl₂ | 1,4-addition | 155 |
| trans-1,4-dichloro-2-butene | C₄H₆Cl₂ | 1,4-addition | 125.5 |
Data sourced from various chemical property databases.
Dehydrohalogenation Reactions from Polyhalogenated Precursors
Dehydrohalogenation involves the elimination of a hydrogen halide (like HCl) from a molecule, typically resulting in the formation of a double bond. This method can be used to synthesize dichlorobutenes from more saturated precursors like tetrachlorobutanes.
The treatment of polyhalogenated alkanes with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), can induce the elimination of HCl. mdpi.com This reaction is a common method for creating unsaturation in organic molecules. sarthaks.com For example, the dehydrochlorination of polyvinyl chloride (PVC) using KOH in a solvent like dimethyl sulfoxide (DMSO) effectively removes chlorine to form polyvinylene, a polymer with a conjugated double-bond system. mdpi.com
In the context of this compound synthesis, a relevant precursor is meso-1,2,3,4-tetrachlorobutane. The dehydrochlorination of this compound is a known route to produce 2,3-dichloro-1,3-butadiene. google.com The reaction mechanism typically follows an E2 (bimolecular elimination) pathway, where the base removes a proton and the leaving group (chloride) departs simultaneously. The regioselectivity of the elimination is governed by rules such as the Zaitsev rule, which predicts the formation of the more substituted (and thus more stable) alkene. sarthaks.com
Metals, particularly zinc dust, can be employed as reducing agents to facilitate dehydrochlorination reactions. indolysaght.com Zinc is highly reactive and readily donates electrons, making it effective in a variety of organic synthesis applications, including reduction and dehalogenation. indolysaght.com
While the direct application of zinc dust for the synthesis of this compound from tetrachlorobutane is a specific application, the general principle involves the reductive elimination of two halogen atoms from adjacent carbon atoms to form an alkene. This process is often used to dehalogenate vicinal dihalides. In a dehydrochlorination context, the metal can facilitate the removal of a proton and a halogen atom. The high reactivity of zinc dust makes it suitable for various chemical processes, from creating anti-corrosion coatings to its use in pyrotechnics. indolysaght.com
Catalytic Approaches in this compound Synthesis
A significant area of research in this compound synthesis revolves around the catalytic isomerization of the initial products from butadiene chlorination. The direct chlorination of butadiene typically yields a mixture of 3,4-dichlorobut-1-ene and the cis- and trans-isomers of 1,4-dichlorobut-2-ene. wikipedia.org For the production of chloroprene, 3,4-dichloro-1-butene is the desired isomer. google.com Consequently, catalytic methods are employed to convert the 1,4-dichloro-2-butene isomers into the more valuable 3,4-dichloro-1-butene.
Copper-based catalysts have been traditionally used for this isomerization process. The process involves heating the this compound mixture in the presence of a copper catalyst. google.com In a typical setup, the crude mixture from the chlorination of butadiene is fed into an isomerization reactor containing a copper catalyst, and the more volatile 3,4-dichlorobutene-1 is continuously removed by distillation as it is formed. google.com
More recently, iron-based catalysts have been developed as an effective alternative. Specifically, ferric carboxylate catalysts, such as iron (III) 2-ethylhexanoate and iron (III) naphthenate, have shown efficacy in the isomerization of 1,4-dichlorobutene-2. google.com This process can be conducted by heating the this compound mixture with the iron (III) catalyst in a constant boiling reactor under reduced pressure. google.com The isomerized product, a mixture of the 1,4- and 3,4-isomers, is removed as a vapor, condensed, and then separated by fractional distillation to yield the substantially pure products. google.com This method operates effectively at temperatures between 105°C and 120°C. google.com
| Catalyst System | Reactant(s) | Product | Key Reaction Conditions | Reference |
|---|---|---|---|---|
| Copper Catalyst | Mixture of 1,4-dichlorobutenes and 3,4-dichlorobutene-1 | Enriched 3,4-dichlorobutene-1 | Continuous distillation from isomerization reactor | google.com |
| Ferric Carboxylate (e.g., Iron (III) 2-ethylhexanoate) | 1,4-dichlorobutene-2 | 3,4-dichlorobutene-1 | 105-120°C, Reduced Pressure (e.g., 275 torr) | google.com |
Emerging Synthetic Strategies for this compound Production
Beyond the refinement of existing industrial processes, new synthetic strategies are being explored to produce dichlorobutenes and their derivatives. These methods often provide novel pathways to substituted dichlorobutenes that are not easily accessible through traditional chlorination routes.
One such emerging strategy involves the use of organoboranes. Research has demonstrated the reaction of 1,4-dichlorobut-2-yne with di-sec-alkylboranes to stereospecifically yield (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane as an intermediate. rsc.org While the final products in this specific study were 2-substituted buta-1,3-dienes, the methodology highlights a sophisticated approach to creating a functionalized this compound structure that can be further modified. rsc.org This route allows for the introduction of various alkyl groups onto the butene backbone.
Another novel approach involves the conversion of 1,1,1-trifluoroalkanones into 1,1-dichloro-1-alkenones using aluminium trichloride (AlCl₃). beilstein-journals.org This reaction has been successfully applied to synthesize 1,1-dichlorobutenone from a corresponding trifluoroalkanone precursor. beilstein-journals.org This method represents a significant departure from traditional chlorination chemistry, providing a direct route to dichlorovinyl moieties from aliphatic trifluoromethyl groups, a conversion not previously reported. beilstein-journals.org The reaction is notable for its broad scope, tolerating various chain lengths and aryl substituents. beilstein-journals.org
Phase transfer catalysis (PTC) also represents an advanced methodology being applied in the synthesis of related compounds, indicating its potential for this compound synthesis. For instance, quaternary ammonium (B1175870) salts are effective catalysts for the esterification of 1,4-dichlorobutane (B89584) under solid-liquid phase transfer conditions. researchgate.netcdnsciencepub.com Similarly, 1,4-bis(triphenylphosphonium)-2-butene dichloride, a phase transfer catalyst, can be readily prepared from 1,4-dichlorobutene and triphenylphosphine. orientjchem.org These examples showcase the utility of phase transfer catalysis in activating substrates like dichlorobutenes for further reactions under mild conditions.
| Strategy | Precursor(s) | This compound Product/Intermediate | Key Reagent(s) | Reference |
|---|---|---|---|---|
| Organoborane Chemistry | 1,4-dichlorobut-2-yne, Di-sec-alkylborane | (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane | BH₃ in THF, Methyllithium | rsc.org |
| Trifluoroalkanone Conversion | 1,1,1-trifluoroalkanone | 1,1-dichloro-1-alkenone (e.g., 1,1-dichlorobutenone) | Aluminium trichloride (AlCl₃) | beilstein-journals.org |
| Phase Transfer Catalyst Synthesis | 1,4-dichlorobutene, Triphenylphosphine | 1,4-bis(triphenylphosphonium)-2-butene dichloride | Chloroform (reflux) | orientjchem.org |
Mechanistic Investigations of Dichlorobutene Reactivity
Fundamental Reaction Types and Transformation Pathways
Dichlorobutene (B78561) exhibits reactivity at both its carbon-chlorine bonds and its carbon-carbon double bond, allowing for a variety of chemical transformations.
Nucleophilic Substitution Processes
The chlorine atoms in this compound render the adjacent carbon atoms electrophilic, making them susceptible to attack by nucleophiles. ksu.edu.sa These reactions, categorized as nucleophilic substitution (SN), involve the replacement of a chlorine atom (the leaving group) by a nucleophile. gacbe.ac.in The specific pathway, whether unimolecular (SN1) or bimolecular (SN2), is influenced by the structure of the this compound isomer, the nature of the nucleophile, the solvent, and the reaction conditions. ksu.edu.sagacbe.ac.in
Common nucleophiles that react with dichlorobutenes include hydroxide (B78521) ions (OH⁻) and amines, leading to the formation of functionalized products. evitachem.com For example, the reaction of 2-chlorobutane (B165301) with hydroxide ions has been studied to understand substitution mechanisms. youtube.com Research has also explored novel solvent systems to facilitate these reactions; for instance, the hydrolysis of 1,3-dichlorobutene has been successfully carried out in an N-methylmorpholine-N-oxide (NMO)/water system, where the initial hydrolysis product can undergo further alkylation to form unsaturated ethers. walshmedicalmedia.com
The mechanism often involves a one-step (SN2) or two-step (SN1) process. ksu.edu.sa In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the chlorine atom leaves, proceeding through a single transition state. ksu.edu.sa In an SN1 reaction, the carbon-chlorine bond breaks first to form a carbocation intermediate, which is then attacked by the nucleophile. ksu.edu.sa
Table 1: Examples of Nucleophilic Substitution with this compound
| This compound Isomer | Nucleophile | Solvent System | Product Type | Citation |
|---|---|---|---|---|
| (E)-1,2-Dichloro-2-butene | Hydroxide ions, Amines | Not specified | Functionalized butenes | evitachem.com |
| 1,3-Dichlorobutene | Water (hydrolysis) | NMO/H₂O | Unsaturated ethers | walshmedicalmedia.com |
Elimination Reactions (e.g., Dehydrochlorination to Chloroprene)
Elimination reactions are a key transformation pathway for dichlorobutenes, most notably in the industrial production of chloroprene (B89495) (2-chloro-1,3-butadiene). wikipedia.org This process involves the removal of a hydrogen atom and a chlorine atom (dehydrochlorination) from adjacent carbon atoms to form a new double bond.
The synthesis of chloroprene is a multi-step process that begins with the chlorination of butadiene, yielding a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichlorobut-2-ene. wikipedia.org This mixture is then isomerized to enrich the 3,4-dichloro-1-butene content. wikipedia.org The final step is the dehydrochlorination of 3,4-dichloro-1-butene using a dilute aqueous solution of sodium hydroxide. wikipedia.org
Research has focused on improving the efficiency of this dehydrochlorination step. Conventional processes with aqueous alkali can be slow and produce undesirable by-products like 1-chloro-1,3-butadiene. google.com The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) compounds, has been shown to significantly increase the reaction rate and the conversion of this compound to chloroprene, even at higher concentrations of the alkaline material. google.com Another approach involves reductive elimination, where treatment with granular iron can degrade chlorinated butenes like 1,4-dichloro-2-butene and 3,4-dichloro-1-butene to the intermediate 1,3-butadiene (B125203). uwaterloo.caresearchgate.netnih.gov
Table 2: Conditions for Dehydrochlorination of this compound
| This compound Isomer | Reagent | Catalyst | Temperature | Key Outcome | Citation |
|---|---|---|---|---|---|
| 3,4-Dichloro-1-butene | Dilute Sodium Hydroxide | None | 60–120 °C | Formation of crude chloroprene | wikipedia.org |
| 3,4-Dichloro-1-butene | Aqueous Inorganic Alkali | Quaternary Ammonium Compound | 0–100 °C | Increased reaction rate and conversion to chloroprene | google.com |
Addition Reactions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a site of reactivity, particularly for addition reactions. Due to the electron-withdrawing nature of the chlorine atoms, the double bond is electron-deficient, making it more susceptible to certain types of additions compared to non-halogenated alkenes.
The major types of alkene addition reactions include:
Halogenation: The addition of halogens like Cl₂ or Br₂ across the double bond. For example, 2-butene (B3427860) reacts with chlorine to form 2,3-dichlorobutane (B1630595). quora.comscribd.com
Hydrohalogenation: The addition of hydrogen halides such as HCl or HBr.
Hydrogenation: The addition of hydrogen (H₂) in the presence of a metal catalyst (e.g., Pt, Pd, Ni), which converts the double bond to a single bond. scribd.com
Hydration: The acid-catalyzed addition of water to form an alcohol. scribd.com
A specific example of an addition reaction involving this compound is its gas-phase photooxidation. Mechanistic studies suggest this reaction is initiated by the attack of a hydroxyl radical on the carbon-carbon double bond, rather than by hydrogen atom abstraction. acs.org This initial step is followed by the addition of oxygen and subsequent decomposition. acs.org
Elucidation of Reaction Mechanisms
To gain deeper insight into the precise steps of this compound reactions, researchers employ sophisticated analytical techniques, including kinetic isotope effects and isotopic labeling.
Application of Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by revealing whether a particular bond is broken or formed in the rate-determining step of a reaction. youtube.comlibretexts.org It is defined as the ratio of the reaction rate constant for a reactant with a lighter isotope (kL) to the rate constant for the same reactant with a heavier isotope (kH). wikipedia.org
A primary KIE (typically kH/kD > 1 for hydrogen isotopes) is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. youtube.com A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but still influences the rate, often due to changes in hybridization between the ground state and the transition state. libretexts.orgwikipedia.org
In the context of this compound reactions:
Substitution Reactions: KIEs can help distinguish between SN1 and SN2 pathways. For example, a small secondary KIE is characteristic of an SN2 mechanism, while a larger secondary KIE is expected for an SN1 reaction, which involves the formation of a carbocation intermediate. wikipedia.org
Elimination Reactions: In dehydrochlorination, a large primary KIE would be expected if the C-H bond cleavage is the rate-limiting step, which is characteristic of an E2 mechanism. youtube.com
Table 3: Interpretation of Kinetic Isotope Effects (KIE) in Reaction Mechanisms
| KIE Value (kH/kD) | Type | Interpretation | Implication for this compound Reactions | Citation |
|---|---|---|---|---|
| > 1 (e.g., 2-7) | Primary | C-H bond is broken in the rate-determining step. | Suggests an E2 elimination mechanism. | youtube.comlibretexts.org |
| ≈ 1 | No KIE | C-H bond is not broken in the rate-determining step. | May indicate an E1 mechanism where leaving group departure is rate-limiting. | youtube.com |
| > 1 (e.g., 1.1-1.4) | Secondary | Change in hybridization at the labeled carbon (e.g., sp³ to sp²) in the transition state. | Can help differentiate between SN1 (larger effect) and SN2 (smaller effect) pathways. | libretexts.orgwikipedia.org |
Mechanistic studies for compounds like this compound explicitly call for the use of KIE to probe reaction pathways.
Isotopic Labeling Studies (e.g., ¹³C, ³⁷Cl)
Isotopic labeling is a technique used to trace the movement of atoms through a chemical reaction. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ³⁷Cl for ³⁵Cl), researchers can follow the labeled atom's path into the products, providing direct evidence for a proposed mechanism. wikipedia.org The position of the isotopes in the products is typically determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov
For this compound, isotopic labeling can clarify several mechanistic questions:
Distinguishing Reaction Sites: In molecules with multiple identical atoms, such as the chlorine atoms in this compound, labeling one with ³⁷Cl can determine which specific chlorine is involved in a substitution or elimination reaction.
Tracing Carbon Skeletons: Using ¹³C labeling, one can track rearrangements of the carbon backbone during a reaction. wikipedia.org
Verifying Reaction Pathways: Isotopic labeling has been used to confirm the mechanism of this compound photooxidation. By analyzing the ¹³C/¹²C ratio in the products, researchers provided strong evidence that the reaction proceeds via hydroxyl radical addition to the double bond. acs.org
Table 4: Application of Isotopic Labeling in this compound Studies
| Isotope Label | Purpose | Analytical Technique | Mechanistic Insight | Citation |
|---|---|---|---|---|
| ¹³C | Trace carbon atom pathways | Mass Spectrometry, NMR | Confirm skeletal arrangements; identify bond formation/cleavage. | wikipedia.org |
| ³⁷Cl | Differentiate between chlorine atoms | Mass Spectrometry | Determine which C-Cl bond is broken in substitution or elimination. | |
| ¹³C | Confirm mechanism of photooxidation | Isotope Ratio Mass Spectrometry (IRMS) | Supported hydroxyl radical addition to the C=C bond. | acs.org |
In-situ Spectroscopic Monitoring Techniques (e.g., FTIR)
The study of this compound reaction mechanisms is greatly enhanced by in-situ spectroscopic monitoring, which allows for real-time observation of reactant consumption, intermediate formation, and product generation without disturbing the reaction system. Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool for this purpose. rsc.orgrsc.org By monitoring characteristic vibrational frequencies, researchers can track the concentration profiles of various species throughout a reaction.
In studies of related chlorinated hydrocarbons, FTIR has been successfully employed to analyze reaction products and monitor their yields under different conditions. nih.gov For instance, in the gas-phase photocatalysis of dichlorobutenes, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), a variant of FTIR, was used to analyze the catalyst surface. acs.org This analysis identified a cluster of peaks around 1700 cm⁻¹ and 1420 cm⁻¹, which were assigned to carbonyl and C=C stretching modes, respectively. acs.org These signals were consistent with the formation of α,β-unsaturated compounds, providing evidence for the aldol (B89426) condensation of chloroacetaldehyde (B151913), a key intermediate that leads to catalyst deactivation. acs.org The coupling of an electrochemical cell with an FTIR flow cell has also been demonstrated as an effective method for monitoring radical reactions in real-time, offering a viable technique for studying this compound transformations. rsc.orgrsc.org
| Technique | Application in this compound-Related Research | Key Findings/Capabilities | Source |
|---|---|---|---|
| FTIR / GC | Analysis of products from the reaction of Cl atoms with cis- and trans-2-butene. | Quantified product yields of various dichlorobutane and chlorobutene isomers. | nih.gov |
| DRIFTS (Diffuse Reflectance FTIR) | Analysis of used TiO₂ catalysts after this compound photocatalysis. | Identified adsorbed intermediates and byproducts (e.g., chloroacetaldehyde, unsaturated compounds) leading to catalyst deactivation. | acs.org |
| In-situ Transmission FTIR | Real-time monitoring of electrochemically controlled organic reactions. | Provides kinetic profiles and mechanistic insights into reactions involving radical intermediates. | rsc.orgrsc.org |
Computational Modeling of Transition States and Intermediates
Computational chemistry provides indispensable tools for elucidating the complex reaction pathways of this compound. By modeling transition states and intermediates, researchers can calculate activation energies and explore reaction mechanisms at a molecular level, complementing experimental findings. oup.com Quantum chemical calculations are particularly useful for predicting the reactivity of organochlorine compounds. oup.com
One approach involves using semi-empirical methods like MOPAC with the AM1 Hamiltonian to search for transition state geometries. oup.com For example, the transition state for the reaction of 3,4-dichlorobutene with a nucleophile like 4-methylpyridine (B42270) has been modeled. oup.com This involves optimizing the geometry of the reactants and then using algorithms to locate the saddle point on the potential energy surface corresponding to the activated complex. oup.com Such models have been used to develop Quantitative Structure-Activity Relationships (QSARs) that correlate calculated parameters, like heats of formation, with experimental reactivity. oup.com
More advanced methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., MP2, CASSCF), are used to study more complex phenomena like the electrocyclic ring-opening of dichlorocyclobutenes. acs.org These calculations can determine the energy gap between different stereochemical pathways (e.g., allowed conrotatory vs. forbidden disrotatory), providing a deeper understanding of reaction selectivity. acs.org Modern machine learning approaches are also emerging that can predict transition state structures much faster than traditional quantum chemistry techniques, promising to accelerate the design of new catalysts and reaction pathways. mit.edu
| Computational Method | System Studied | Objective / Finding | Source |
|---|---|---|---|
| MOPAC (AM1) | 3,4-Dichlorobutene + 4-Methylpyridine | Optimized transition state geometry to predict nucleophilic reactivity. | oup.com |
| B3LYP/6-311G(d) | Dichlorocyclobutenes | Studied thermal and photochemical ring-opening reactions. | acs.org |
| CASSCF / CAS-MP2 | Cyclobutene Derivatives | Located transition states for disrotatory reactions and calculated the energy gap between allowed and forbidden pathways. | acs.org |
| RRKM/Master Equation Modeling | Chloroalkanes (e.g., 2-chlorobutane) | Developed reliable rate expressions for HCl elimination reactions over a range of temperatures and pressures. | nist.gov |
Stereochemical Control and Retention in Functionalization Reactions
Controlling and retaining the stereochemistry of the double bond in this compound during functionalization is critical for synthesizing specific isomers of target molecules. The outcome of these reactions is influenced by a combination of steric and electronic factors, catalyst choice, and reaction conditions.
In functionalization reactions, such as palladium-catalyzed cross-couplings, the preservation of the (E) or (Z) configuration is a significant challenge. The use of bulky ligands on the metal catalyst can help enforce stereochemical retention by creating a sterically hindered environment around the catalytic center. Similarly, solvent polarity and temperature play crucial roles; polar solvents like DMF or lower reaction temperatures (e.g., -78°C) can suppress isomerization pathways that might otherwise scramble the stereochemistry.
The reaction of chlorine atoms with butene isomers provides a model for understanding the formation of this compound precursors and related saturated analogs. nih.gov Studies show that the reaction of Cl with cis-2-butene (B86535) and trans-2-butene yields different ratios of meso- and DL-2,3-dichlorobutane, demonstrating that the stereochemistry of the starting alkene influences the product distribution. nih.gov This occurs through mechanisms involving the formation of a 3-chloro-2-butyl radical, where the subsequent reaction with Cl₂ determines the final stereochemistry. nih.gov For reactions involving this compound itself, such as nucleophilic substitution, the mechanism can proceed with either inversion or retention of configuration, depending on the specific pathway (e.g., Sₙ2 vs. Sₙ2'). The choice of nucleophile and catalyst is paramount in directing the reaction toward the desired stereochemical outcome. mdpi.com
Catalytic Reaction Mechanisms Involving this compound
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants exist in the same phase (typically liquid), offers high selectivity and activity for reactions involving this compound. wikipedia.org Organometallic complexes, such as those of rhodium, palladium, or copper, are often employed. mdpi.comacs.orgnih.gov The mechanisms of these reactions typically involve a catalytic cycle with several key steps: oxidative addition, migratory insertion, and reductive elimination. slideshare.netnumberanalytics.com
A well-known example applicable to this compound is the cross-coupling reaction. acs.org A plausible catalytic cycle using a rhodium(I) catalyst would begin with the oxidative addition of the C-Cl bond of this compound to the metal center, forming a rhodium(III) intermediate. acs.org This step is fundamental and involves the rupture of the carbon-chlorine bond. acs.org Following coordination of a second reactant (e.g., an arene for direct arylation), a C-C reductive elimination step occurs, forming the new carbon-carbon bond and regenerating a rhodium(I) species that can re-enter the catalytic cycle. acs.org The specific ligands attached to the metal center, such as bulky phosphines, are crucial for stabilizing the catalyst and influencing the rate and selectivity of the reaction. acs.org Similarly, Ziegler-Natta catalysts, though famous for polymerization, exemplify homogeneous systems where an alkene coordinates to a transition metal center (like titanium) and undergoes migratory insertion, a fundamental step also relevant to this compound functionalization. libretexts.org
Heterogeneous Catalysis (e.g., Photocatalysis)
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in catalyst separation and recycling. wikipedia.orgthe-innovation.org A key application for this compound is its degradation via heterogeneous photocatalysis, often using semiconductor materials like titanium dioxide (TiO₂). acs.orgtandfonline.com
The photocatalytic oxidation of dichlorobutenes (1,4-dichloro-2-ene and 3,4-dichloro-1-ene) has been studied using TiO₂ supported on silica. acs.org The mechanism is initiated when UV light irradiates the TiO₂, promoting an electron to the conduction band and leaving a hole in the valence band. wikipedia.org These charge carriers migrate to the catalyst surface and generate highly reactive oxygen species. The primary proposed mechanism for this compound degradation does not involve initial carbon bond cleavage. acs.org Instead, it is believed to be initiated by the attack of a hydroxyl radical (•OH) on the carbon-carbon double bond. acs.org This leads to the formation of various intermediates, with chloroacetaldehyde being the predominant one observed. acs.org However, this intermediate can undergo subsequent aldol condensation reactions, forming larger unsaturated compounds that poison and deactivate the catalyst over time. acs.org While the this compound is oxidized, complete mineralization to CO₂ occurs at low rates. acs.org
| Parameter | Observation | Mechanistic Implication |
|---|---|---|
| Effect of O₂ | Little to no reaction occurs in anoxic conditions. DCB conversion increases with O₂ concentration. | Oxygen is necessary for the reaction, likely acting as an electron scavenger to prevent electron-hole recombination. |
| Primary Intermediate | Chloroacetaldehyde is the predominant intermediate detected. | Suggests oxidative cleavage of the C=C bond following initial radical attack. |
| Isotope Ratio Analysis | The ¹³C/¹²C isotope ratio of the remaining DCB does not change during the reaction. | The initial rate-determining step is not carbon bond cleavage, supporting the hydroxyl radical addition mechanism. |
| Catalyst Deactivation | Catalyst activity decreases over time. DRIFTS shows formation of unsaturated carbonyls. | Deactivation is likely caused by the polymerization/condensation of chloroacetaldehyde on the catalyst surface. |
Radical Reaction Pathways
Reactions involving this compound can proceed through radical mechanisms, especially under conditions involving light (photolysis) or radical initiators. canada.camasterorganicchemistry.com These reactions are characterized by the presence of highly reactive neutral species with unpaired electrons. masterorganicchemistry.com A radical reaction typically consists of three phases: initiation, propagation, and termination.
The chlorination of alkenes to form dichlorobutanes, a related process, provides insight into potential radical pathways. nih.gov The reaction between chlorine atoms and 2-butene, for example, proceeds via addition of a Cl• radical to the double bond, forming a stabilized 3-chloro-2-butyl radical. nih.gov This radical intermediate can then react with a Cl₂ molecule in a propagation step to yield 2,3-dichlorobutane and a new Cl• radical, which continues the chain. nih.gov
For this compound itself, radical pathways can be initiated by the homolytic cleavage of a C-Cl bond, which is weaker than a C-H or C-C bond, particularly under UV irradiation. This would generate a chlorobutenyl radical and a chlorine radical. Hydrogen abstraction is another key radical reaction. nih.gov Studies on chlorinated alkanes show that chlorine radicals can abstract hydrogen atoms, with the reaction rate being highly dependent on the position of other chlorine substituents due to their electron-withdrawing effects. nih.gov The presence of a double bond in this compound would further influence which hydrogen atoms are most susceptible to abstraction, favoring the formation of resonance-stabilized allylic radicals. The specific products formed depend on the subsequent propagation and termination steps of these radical intermediates. nih.gov
Dichlorobutene in Advanced Polymer Chemistry
Monomer for Polymerization Processes
Dichlorobutene (B78561) isomers are key building blocks in the synthesis of important commercial polymers and can also be copolymerized with other monomers to create materials with specific functionalities.
The primary industrial application of this compound is as an intermediate in the production of chloroprene (B89495) (2-chloro-1,3-butadiene), which is the monomer for the synthetic rubber polychloroprene, widely known as Neoprene. taylorandfrancis.comwikipedia.orgwikipedia.org This process begins with 1,3-butadiene (B125203) and occurs in three main steps. wikipedia.org
First, the chlorination of 1,3-butadiene is carried out, which yields a mixture of two isomeric dichlorobutenes: 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.orgwikipedia.org In the second step, this mixture is heated, typically between 60-120 °C in the presence of a catalyst, to isomerize the 1,4-dichloro isomer into the desired 3,4-dichlorobut-1-ene. wikipedia.org The final step is the dehydrochlorination of 3,4-dichlorobut-1-ene. wikipedia.orgwikipedia.org This elimination reaction is performed using a base, such as a dilute sodium hydroxide (B78521) solution, which removes a hydrogen atom and a chlorine atom to form a new double bond, yielding chloroprene. wikipedia.orgscribd.com The resulting chloroprene is then polymerized, often using emulsion polymerization techniques, to produce polychloroprene. scribd.com
Table 1: Chloroprene Synthesis from Butadiene
| Step | Reactant(s) | Product(s) | Description |
|---|---|---|---|
| 1. Chlorination | 1,3-Butadiene, Chlorine | 3,4-dichlorobut-1-ene, 1,4-dichlorobut-2-ene | Chlorine is added across the butadiene molecule. wikipedia.org |
| 2. Isomerization | 1,4-dichlorobut-2-ene | 3,4-dichlorobut-1-ene | The mixture is heated to convert the 1,4-isomer to the 3,4-isomer. wikipedia.org |
Polychloroprene rubber is valued for its excellent resistance to weather, oil, and flames. taylorandfrancis.com
This compound can be copolymerized with other monomers to synthesize polymers with unique characteristics. A notable example is the copolymerization of 1,3-dichlorobutene-2 with maleic anhydride (B1165640). researchgate.netresearchgate.net This reaction, which can be initiated by a free-radical producing material like benzoyl peroxide, results in a new type of alternating copolymer. researchgate.netgoogle.com This specific copolymer is characterized by its strong electron-accepting ability. researchgate.netresearchgate.net The process is typically a solution-type polymerization where both the this compound and maleic anhydride monomers are dissolved in a common solvent. google.com
Table 2: this compound Copolymerization Example
| Comonomer 1 | Comonomer 2 | Polymerization Method | Key Feature of Resulting Copolymer |
|---|
Controlled Polymerization Techniques and this compound
Controlled/living radical polymerization (CRP) techniques offer precise control over polymer architecture, molecular weight, and functionality. numberanalytics.comsigmaaldrich.com Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are prominent examples of CRP. sigmaaldrich.comethz.ch These techniques function by establishing a rapid equilibrium between a small number of active, polymerizing chains and a majority of dormant species, which minimizes termination reactions. sigmaaldrich.com
While specific, detailed studies on the extensive use of this compound in ATRP or RAFT are not widely documented, its structure as a functional monomer makes it a candidate for such advanced polymerization methods. ethz.ch Furthermore, olefin metathesis, another form of controlled polymerization, has been demonstrated with cis-1,4-dichlorobutene for creating functionalized polypeptides, indicating its utility in advanced synthesis. rsc.org The use of CRP could allow for the creation of well-defined block copolymers, star polymers, or other complex architectures incorporating the this compound unit. sigmaaldrich.com
Structure-Property Relationships in this compound-Derived Polymers
The final properties of a polymer are intrinsically linked to its chemical structure and the arrangement of its macromolecules. scribd.com For polymers derived from this compound, several structural features dictate their macroscopic behavior.
Polychloroprene: In polychloroprene, the presence of chlorine atoms in the repeating units imparts high resistance to oils, chemicals, and weathering compared to natural rubber. taylorandfrancis.comscribd.com This polarity also contributes to its flame-retardant properties. The trans configuration of the double bonds in the polymer backbone affects its crystallinity and mechanical properties. scribd.com
Copolymers: In copolymers, such as the one formed with maleic anhydride, the this compound unit introduces specific functionalities. The electron-accepting nature of the poly(this compound-alt-maleic anhydride) copolymer is a direct result of its monomeric composition. researchgate.net The rigidity of the macromolecular framework and the presence of polar chlorine atoms can influence properties like the glass transition temperature (Tg), solubility, and thermal stability. researchgate.netnih.gov The ability to form ionic aggregates or hydrogen bonds, depending on the comonomer, can act as physical cross-links, significantly affecting the material's mechanical performance. vt.edu
Novel Polymeric Materials from this compound Derivatives
The reactivity of this compound allows it to be a starting point for novel polymeric materials beyond traditional synthetic rubber.
One pathway involves using this compound as a precursor for other functional molecules that are then polymerized. For instance, 1,4-dichlorobut-2-ene is a known starting material for synthesizing various heterocycles, which could subsequently be used as monomers for new classes of polymers. wikipedia.org
Another approach is to use this compound in modification reactions to create advanced polymer structures. It has been used in olefin cross-metathesis reactions to create functionalized polypeptides with specific charge-backbone distances. rsc.org Related compounds like dichlorobutane have been employed as cross-linking agents in Friedel–Crafts alkylation reactions to produce hypercrosslinked polymers, which are materials with unique porosity and high thermal stability. researchgate.net These hypercrosslinked networks have potential applications in areas such as separations and catalysis. researchgate.net These examples highlight the potential for using this compound and its derivatives to design and synthesize advanced polymeric materials with highly specialized properties. mdpi.comupc.edu
Synthesis of Novel Dichlorobutene Derivatives
Design Principles for Functionalized Dichlorobutene (B78561) Molecules
The design of functionalized this compound derivatives is guided by the inherent reactivity of the parent molecule. The two primary reactive sites are the alkene and the two chloro-substituted carbon atoms. Key design principles include:
Exploiting Electrophilicity : The carbon atoms bonded to chlorine are electrophilic and susceptible to nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, leading to new functional groups at these positions.
Leveraging the Alkene Backbone : The C=C double bond can undergo various addition reactions. Furthermore, its presence influences the reactivity of the adjacent allylic chlorides, making them excellent leaving groups in substitution reactions.
Controlling Regioselectivity : In unsymmetrical this compound isomers like 3,4-dichloro-1-butene (B1205564), the two chlorine atoms are in different chemical environments (one allylic, one vinylic), allowing for selective reactions at one site over the other.
Building Molecular Complexity : this compound acts as a four-carbon building block. By reacting both chloro- sites, it can be used to form rings or link two different molecular fragments, a cornerstone of convergent synthesis. ohiolink.edu The use of this compound as a bifunctional electrophile is a common strategy for creating larger, more complex molecules. ohiolink.edu
Strategies for Derivatization
Chemists employ several core strategies to modify the this compound scaffold, creating a diverse library of derivatives. These methods can be broadly categorized into carbon-carbon bond forming reactions, functional group interconversions, and cyclization reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and they have been applied to this compound derivatives. beilstein-journals.org These reactions typically involve the coupling of an organohalide with an organometallic reagent.
Suzuki Coupling : This reaction couples an organoboron compound with an organohalide. Halogenated N-acetyl diazocines, which can be synthesized from this compound precursors, have been successfully arylated using Suzuki coupling reactions, yielding functionalized derivatives in high yields. beilstein-journals.org
Stille Coupling : This method uses an organotin reagent to couple with an organohalide. It has been employed for the vinylation of N-acetyl diazocine systems derived from this compound. beilstein-journals.org
While these reactions are often performed on derivatives of this compound rather than on this compound itself, they showcase a key strategy for derivatization that relies on the halogen atoms introduced by the this compound building block. beilstein-journals.org
| Reaction Type | Substrate | Coupling Partner | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki Coupling | Monohalogenated N-acetyl diazocine | Arylboronic acid | Pd(PPh₃)₄ | Arylated N-acetyl diazocine | High | beilstein-journals.org |
| Stille Coupling | Monohalogenated N-acetyl diazocine | Organostannane | Pd(PPh₃)₄ | Vinylated N-acetyl diazocine | Good | beilstein-journals.org |
Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.ukdeanfrancispress.com For this compound, the primary targets for FGI are the two chlorine atoms, which are good leaving groups in nucleophilic substitution reactions.
Nucleophilic Substitution : this compound can react with various nucleophiles to replace the chlorine atoms. For example, reaction with sodium cyanide can yield dinitrile compounds. guidechem.com The reaction with amines can produce diamino derivatives. ohiolink.edu
Elimination Reactions : A crucial industrial application of FGI is the dehydrochlorination of 1,4-dichloro-2-butene to produce chloroprene (B89495) (2-chloro-1,3-butadiene), the monomer for neoprene synthetic rubber. google.com This is an elimination reaction where a hydrogen and a chlorine atom are removed to form a new double bond. google.com
| Reagent | This compound Isomer | Reaction Type | Product | Significance | Reference |
|---|---|---|---|---|---|
| Base (e.g., NaOH) | 1,4-dichloro-2-butene | Elimination | Chloroprene | Monomer for neoprene synthesis | google.com |
| Sodium Cyanide (NaCN) | 1,4-Dichlorobutane (B89584)* | Nucleophilic Substitution | Dinitrile compound | Intermediate in pesticide manufacturing | guidechem.com |
| Diprotected 1,2-diamines | cis-1,4-dichloro-2-butene (B23561) | Double Nucleophilic Substitution | 8-membered heterocycle | Synthesis of cyclic compounds | ohiolink.edu |
*Note: While the direct reaction with this compound is analogous, the provided source specifically mentions the saturated analog, 1,4-dichlorobutane, reacting with sodium cyanide. The principle of nucleophilic substitution is directly applicable to this compound. guidechem.com
This compound is an excellent substrate for synthesizing cyclic molecules because its two chlorine atoms can react with a dinucleophile in a single step. ohiolink.edu This strategy is particularly effective for forming medium-sized rings.
A notable example is the reaction of cis-1,4-dichloro-2-butene with diprotected 1,2-diamines. ohiolink.edu This reaction proceeds via a double SN2 displacement of the chloride ions to form an eight-membered heterocyclic ring, a diazocine derivative. ohiolink.edu Such cyclization reactions are a powerful method for rapidly building complex molecular architectures from simple, linear precursors. ohiolink.eduwikipedia.orglibretexts.org
Stereoselective Synthesis of Chiral this compound Derivatives
Creating chiral molecules, which are non-superimposable mirror images of each other, with specific three-dimensional arrangements (stereochemistry) is a major goal in modern chemistry. metu.edu.trmdpi.comnih.gov The stereoselective synthesis of this compound derivatives involves controlling the geometry around the double bond (E/Z isomerism) and creating chiral centers.
Achieving stereoselectivity in reactions with this compound can be challenging. However, general principles of asymmetric synthesis can be applied. mangaldaicollege.orgscholaris.ca For instance, using chiral catalysts or chiral auxiliaries can influence the approach of a reagent to the this compound molecule, favoring the formation of one stereoisomer over another. scholaris.ca While specific, highly enantioselective syntheses starting directly from this compound are not widely reported in introductory literature, the functionalized derivatives of this compound can participate in subsequent stereoselective reactions. For example, the diene moieties that can be generated from this compound derivatives are key components in stereoselective Diels-Alder cycloadditions. mangaldaicollege.org
Applications of this compound Derivatives in Chemical Synthesis
The derivatives synthesized from this compound are not typically end products themselves but serve as valuable intermediates for further chemical transformations. evonik.com
Monomers for Polymers : The most significant application is the conversion of this compound to chloroprene, which is polymerized to make neoprene, a synthetic rubber valued for its chemical and thermal resistance. google.com
Building Blocks for Heterocycles : As discussed, this compound derivatives are used to synthesize heterocyclic compounds like diazocines, which are structural motifs investigated in medicinal chemistry. ohiolink.edu
Pharmaceutical and Agrochemical Intermediates : The functionalized butene backbone provided by this compound derivatives is a structural component found in various biologically active molecules. Therefore, these derivatives serve as intermediates in the synthesis of potential pharmaceuticals and agrochemicals. reagent.co.uk
Computational Chemistry Approaches for Dichlorobutene Systems
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of dichlorobutene (B78561) molecules. openaccessjournals.com By solving approximations of the Schrödinger equation, these methods provide information on molecular geometry, energy, and the distribution of electrons.
Density Functional Theory (DFT) and ab-initio quantum chemistry methods are extensively used to model this compound and related halogenated hydrocarbons. nih.gov DFT methods, such as B3LYP and M06-2X, are popular due to their balance of computational cost and accuracy, especially for systems containing fluorine and other halogens. nih.govnih.gov The M06-2X functional, in particular, has been noted for its good performance in optimizing geometries for fluorine-containing systems. nih.gov Ab-initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), offer higher accuracy but at a greater computational expense. nih.govresearchgate.net These methods are often used to calculate precise energies and reaction barriers. researchgate.netscispace.com
The choice of basis set is also crucial, with Pople-style basis sets like 6-311++G(2d,2p) being commonly employed to provide a flexible description of the electron distribution, which is essential for accurately modeling halogenated compounds. nih.govresearchgate.net These computational approaches are used to determine optimized geometries, vibrational frequencies, and thermochemical properties, which can then be compared with experimental data for validation. scispace.comsciensage.info For instance, studies on related chloroalkanes have used methods like B3LYP/6-31G(d) to compute molecular structures and frequencies for rate constant calculations. scispace.com
| Computational Method | Typical Application for Halogenated Hydrocarbons | Reference Example |
|---|---|---|
| DFT (e.g., B3LYP, M06-2X) | Geometry optimization, vibrational frequency calculation, reaction mechanism exploration. nih.govnih.gov | Used to study pyrolysis of hexafluoro-2-butene and conformational stabilities of 1,4-dichlorobutane (B89584). nih.govnih.gov |
| Ab-initio (e.g., MP2, CCSD(T)) | High-accuracy single-point energy calculations, determination of reaction barriers, and benchmarking DFT results. nih.govresearchgate.net | Employed for calculating rate coefficients for reactions of 2,3-dichloropropene with atmospheric radicals. researchgate.net |
| Transition State Theory (e.g., CVT, RRKM) | Calculation of reaction rate constants and prediction of temperature and pressure dependence of reactions. researchgate.netscispace.com | Applied to model HCl elimination from chloroalkanes and reactions of allyl chloride. researchgate.netscispace.com |
The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity of this compound. The energies and spatial distributions of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack. For halogenated hydrocarbons, DFT calculations are used to determine parameters like the HOMO-LUMO energy gap (Egap), which is a key indicator of chemical reactivity and stability. aimspress.com
Studies on related chlorinated compounds show that the introduction of chlorine atoms significantly influences the electronic structure. researchgate.net Chlorine atoms can act as strong electron donors within carbocations, increasing the electron density on an adjacent C=C double bond. researchgate.net This can lead to a concentration of positive charge on the chlorine atom itself. researchgate.net The distribution of Mulliken atomic charges, often calculated using DFT, reveals the partial charges on each atom, highlighting the polar nature of the carbon-chlorine bonds and its effect on the molecule's electrostatic potential. sciensage.info This charge distribution is fundamental to understanding intermolecular interactions and the initial steps of many chemical reactions.
| Electronic Property | Significance in this compound Systems | Method of Investigation |
|---|---|---|
| HOMO-LUMO Gap | Indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. aimspress.com | Calculated using DFT methods (e.g., B3LYP, M06-2X). aimspress.com |
| Molecular Orbitals (HOMO/LUMO) | Identifies the regions of the molecule most susceptible to electrophilic (HOMO) and nucleophilic (LUMO) attack. epa.govmasterorganicchemistry.com | Visualized and analyzed from DFT or ab-initio calculations. sciensage.info |
| Charge Distribution | Reveals the polarity of bonds (e.g., C-Cl) and the electrostatic potential of the molecule, influencing reactivity and intermolecular forces. researchgate.netacs.org | Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or mapping of the Molecular Electrostatic Potential (MEP). sciensage.info |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For flexible molecules like this compound, MD simulations are invaluable for exploring the conformational space, identifying stable isomers, and understanding the dynamic transitions between them. cresset-group.complos.org These simulations solve Newton's equations of motion for a system of interacting atoms, using a force field to describe the potential energy of the system. nih.gov
By simulating the molecule over a period of time, often on the scale of nanoseconds or longer, an ensemble of conformations is generated. cresset-group.com Analysis of the simulation trajectory allows for the identification of low-energy, stable conformational states. cresset-group.commun.ca While specific MD studies on this compound are not prevalent in the provided search results, the methodology is widely applied to similar halogenated alkanes and alkenes. For example, studies on 1,3-dichlorobutane (B52869) and 1,4-dichlorobutane have used computational methods to identify multiple stable conformers (e.g., gauche and anti) and determine their relative populations. nih.govacs.org Such analyses are crucial as the reactivity and physical properties of this compound can be highly dependent on its conformational state. mun.ca
| Simulation Aspect | Purpose in Conformational Analysis | Key Output/Insight |
|---|---|---|
| Force Field | Provides an empirical description of the potential energy of the system, defining bond stretching, angle bending, and torsional potentials. nih.gov | The accuracy of the simulation is highly dependent on the quality of the force field (e.g., GAFF, OPLS/AA). acs.org |
| Equilibration | Allows the simulated system to relax from a high-energy starting state to a more stable, equilibrated state at a given temperature and pressure. acs.org | An equilibrated system from which production simulations can be run to sample conformations. acs.org |
| Trajectory Analysis | Involves analyzing the time series of atomic coordinates to identify recurring structures and calculate properties. mdpi.com | Identification of dominant conformers, calculation of dihedral angle distributions, and determination of transition rates between states. cresset-group.com |
Prediction of Reactivity and Reaction Pathways
Computational chemistry is instrumental in predicting the reactivity of this compound and elucidating its reaction mechanisms. ucm.es By calculating the potential energy surface for a given reaction, researchers can identify transition states, intermediates, and products, and determine the activation energies that govern reaction rates. researchgate.net
Methods like Canonical Variational Transition State Theory (CVT), often combined with quantum chemical calculations, are used to compute temperature-dependent rate coefficients for reactions, such as those with atmospheric oxidants like OH and Cl radicals. researchgate.net For example, a combined experimental and computational study on 2,3-dichloropropene investigated its reaction with OH radicals, using CVT to calculate rate constants and proposing a reaction mechanism. researchgate.net Similar approaches can be applied to this compound to understand its atmospheric fate.
Computational studies have also been used to investigate thermal decomposition pathways, such as dehydrochlorination, which is a key reaction for this compound isomers. nih.gov These calculations can predict whether a reaction proceeds through a concerted or stepwise mechanism and identify the most favorable pathways, in agreement with experimental observations. nih.gov
| Reaction Type | Computational Approach | Predicted Outcome |
|---|---|---|
| Atmospheric Oxidation | Calculation of potential energy surface (e.g., at CCSD(T)//BHandHLYP level) combined with Canonical Variational Transition State (CVT) theory. researchgate.net | Rate constants for reactions with OH or Cl radicals; prediction of atmospheric lifetime. researchgate.net |
| Thermal Decomposition (Pyrolysis) | DFT calculations to locate transition states for elimination or rearrangement reactions. nih.govnih.gov | Identification of primary reaction channels, such as double dehydrochlorination to form 1,3-butadiene (B125203) and HCl. nih.gov |
| Nucleophilic Substitution (SN2) | Quantum chemical modeling of reaction transition states to predict reactivity with nucleophiles. oup.com | Quantitative prediction of reaction rates and correlation with properties like toxicity. oup.com |
Benchmarking and Validation of Computational Models
The reliability of computational predictions hinges on the rigorous benchmarking and validation of the chosen theoretical models against experimental data. diva-portal.org For halogenated hydrocarbons, this involves comparing calculated properties such as geometries, reaction enthalpies, activation barriers, and rate constants with known experimental values. scispace.commdpi.com
Discrepancies between different levels of theory, such as between Møller-Plessett and density functional results, have been reported for compounds like 1,4-dichlorobutane, highlighting the need for careful method selection and validation. nih.gov The process often involves selecting a set of reference reactions or molecules with well-established experimental data and evaluating how well different computational methods reproduce this data. scispace.com For example, computed barriers for HCl elimination from chloroalkanes can be compared to experimental values to assess the accuracy of the chosen quantum chemical method, with uncertainties of 4 kJ mol⁻¹ being a target for reliable rate constant prediction. scispace.com This validation step is crucial for establishing the predictive power of the computational models before applying them to unknown systems or reactions. mdpi.com
| Property for Validation | Experimental Method | Computational Method for Comparison | Importance |
|---|---|---|---|
| Molecular Geometry | Gas-Phase Electron Diffraction (ED), Microwave Spectroscopy | Geometry optimization using DFT or ab-initio methods. acs.org | Ensures the computational model accurately represents the molecule's structure. |
| Thermodynamic Properties (e.g., ΔHf) | Calorimetry | Calculation of total electronic energies and thermal corrections. uga.edu | Validates the model's ability to predict reaction energies and equilibria. |
| Reaction Rate Constants | Relative Rate Method, Flash Photolysis | Transition State Theory (CVT, RRKM) combined with high-level electronic structure calculations. researchgate.netscispace.com | Confirms the accuracy of the calculated potential energy surface and reaction barriers. researchgate.net |
| Vibrational Frequencies | Infrared (IR) and Raman Spectroscopy | Frequency calculations using DFT or ab-initio methods. nih.gov | Aids in the assignment of experimental spectra and validates the calculated force field. |
Advanced Analytical Methodologies in Dichlorobutene Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of dichlorobutene (B78561), providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for identifying the specific isomeric structure of this compound by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. azooptics.comlibretexts.org The chemical shift (δ), peak splitting (multiplicity), and integration values in a ¹H NMR spectrum reveal the connectivity of hydrogen atoms, while ¹³C NMR identifies the number of unique carbon environments in the molecule. youtube.com
For instance, the isomers of this compound exhibit distinct NMR spectra. In the ¹H NMR spectrum of trans-1,4-dichloro-2-butene, the vinylic protons (CH=CH) and the methylene (B1212753) protons (CH₂Cl) produce characteristic signals. chemicalbook.com Similarly, isomers like 2,3-dichlorobutane (B1630595), a related saturated compound, can be identified by the specific splitting patterns and integration ratios of their proton signals. wordpress.com An isomer producing a spectrum with only a singlet, a triplet, and a quartet (ratio 3:3:2) can be structurally assigned based on these data. wordpress.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Isomers Note: Spectral data can vary based on the solvent and instrument frequency.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| cis-1,4-dichloro-2-butene (B23561) nih.gov | ¹H NMR | ~5.8 | Vinylic protons (-CH=CH-) |
| ~4.1 | Methylene protons (-CH₂Cl) | ||
| 2,2-dichlorobutane nih.govspectrabase.com | ¹H NMR | ~2.2 | Methylene protons (-CH₂-) |
| ~1.1 | Methyl protons (-CH₃) | ||
| 1,4-dichlorobutane (B89584) chegg.com | ¹H NMR | ~3.6 | -CH₂Cl |
| ~2.0 | -CH₂- |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectra can confirm the presence of the carbon-carbon double bond (C=C) and the carbon-chlorine (C-Cl) bonds. The position and intensity of these absorption bands can help differentiate between isomers. For example, trans isomers often show a distinct C-H out-of-plane bending vibration for the double bond that is absent in cis isomers. The NIST Chemistry WebBook provides reference spectra for various isomers, such as 3,4-dichloro-1-butene (B1205564) and (E)-2-butene, 1,4-dichloro-. nist.govnist.gov
Table 2: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Isomer |
|---|---|---|
| C=C Stretch | ~1650 | General Alkene |
| =C-H Stretch | 3000-3100 | Alkene C-H |
| C-Cl Stretch | 600-800 | Alkyl Halide |
| trans C-H bend (out-of-plane) | ~965 | (E)-1,4-dichloro-2-butene nist.gov |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. bath.ac.uk It measures the differential absorption of left- and right-circularly polarized light. bath.ac.uk Chiral isomers of this compound, such as (R)- and (S)-3,4-dichloro-1-butene, are enantiomers and will produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric purity. While CD is widely used for studying the structure of large chiral molecules like proteins and DNA, it is equally applicable to smaller chiral organic compounds. bath.ac.ukresearch-solution.com The technique provides crucial information on the absolute configuration of chiral centers within the molecule. bath.ac.ukresearchgate.net
Chromatographic Separation and Detection Methods
Chromatography is essential for physically separating the different isomers of this compound from a mixture, which often co-exist in reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier method for the separation and identification of volatile compounds like this compound. In this technique, the this compound mixture is vaporized and passed through a long capillary column (GC), which separates the isomers based on their boiling points and interactions with the column's stationary phase. nih.gov Commercial this compound often contains cis- and trans-isomers, which can be resolved using specific GC columns.
Following separation by GC, the molecules enter the mass spectrometer (MS), which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" for each isomer, allowing for definitive identification and purity assessment. nist.govnih.gov While GC-MS is highly effective, some isomers may co-elute from the GC column, making their individual identification challenging without highly selective columns or advanced MS techniques. chromatographyonline.comresearchgate.net
Table 3: Example GC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Stationary Phase | Non-polar (e.g., SE-30, SE-54) or polar | Separates isomers based on boiling point and polarity. |
| Detection | Electron Ionization (EI) Mass Spectrometry | Provides structural information and isomer identification. nih.gov |
| Application | Purity testing, isomer quantification, environmental monitoring. cdc.gov | Versatile for quality control and research. |
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for less volatile compounds or for preparations where thermal degradation is a concern. For this compound, HPLC can be used to separate positional and stereoisomers. Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach. rsc.org
Furthermore, chiral HPLC is the definitive method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of a chiral this compound isomer, causing them to travel through the column at different rates and thus be separated. nih.gov The development of novel stationary phases, such as those based on metal-organic frameworks (MOFs), has also shown promise for achieving challenging isomer separations, including those of dichlorinated compounds. rsc.orgrsc.orgresearchgate.net
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers derived from this compound, such as polychloroprene. free.fr This technique separates molecules based on their size in solution, providing detailed information about the molecular weight distribution of the polymer. rudolphresearch.comyoutube.com Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. free.frresearchgate.net
In the synthesis of polychloroprene, GPC is used to monitor the progress of polymerization and to characterize the final product. benicewiczgroup.com For instance, in the radical polymerization of chloroprene (B89495), GPC analysis can track the shift in the molecular weight distribution as the polymerization proceeds. google.com The data obtained is crucial for controlling the properties of the resulting elastomer, as molecular weight and its distribution significantly influence mechanical properties like tensile strength and elasticity. free.fr
Research has demonstrated the use of GPC in characterizing various forms of polychloroprene. For example, a study on the oxidation of unvulcanized polychloroprene used GPC to determine the initial weight average molar mass of the polymer sample, which was found to be close to 140 kg/mol . ifremer.fr In another study focused on the synthesis of poly(chloroprene-g-isobutylene) graft copolymers, GPC was a key technique for characterizing the purified graft copolymers and ensuring the absence of side reactions like backbone degradation. tandfonline.com
Below is a table summarizing typical GPC data for different polychloroprene-based polymers:
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Polychloroprene (from free radical polymerization) | - | up to 500,000 | >1.5 | free.fr |
| Polychloroprene (RAFT polymerization) | - | - | <1.5 | benicewiczgroup.com |
| Polymethyl methacrylate-polychloroprene block copolymer | 95,300 | 135,000 | 1.40 | google.com |
| Poly(chloroprene-g-isobutylene) branch | 5,000 | - | - | tandfonline.com |
Table 1: Representative GPC data for various polychloroprene polymers.
Isotope Ratio Mass Spectrometry for Mechanistic Insights
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for elucidating reaction mechanisms by measuring the relative abundances of isotopes in reactants and products. researchgate.netnih.gov In the context of this compound research, IRMS can provide critical information about bond-breaking and bond-forming steps in various chemical transformations. acs.org
A notable application of IRMS has been in studying the gas-phase photocatalytic oxidation of dichlorobutenes. acs.org By measuring the ¹³C/¹²C isotope ratio (expressed as δ¹³C) of the this compound starting material and comparing it to the products, researchers can deduce the initial steps of the reaction pathway. acs.org In one such study, the δ¹³C of this compound was found to be -26.7‰ and did not change during the reaction, indicating that carbon bond cleavage was not the initial step in its removal. acs.org This finding strongly suggested that the reaction is initiated by a hydroxyl radical attack on the carbon-carbon double bond, rather than hydrogen atom abstraction. acs.org
Kinetic Isotope Effect (KIE) studies, often conducted using IRMS, are also instrumental in understanding reaction mechanisms. rsc.org By comparing the reaction rates of molecules with different isotopes at a specific atomic position, researchers can determine if that position is involved in the rate-determining step of the reaction. For reactions involving this compound, such as dehydrohalogenation, isotopic labeling with ³⁷Cl or deuterium (B1214612) can reveal details about the transition state and the involvement of specific bonds.
The following table illustrates the application of isotope analysis in mechanistic studies of chlorinated hydrocarbons:
| Reaction Studied | Isotopic Measurement | Finding | Implication for Mechanism | Reference |
| Gas-phase photocatalytic oxidation of dichlorobutenes | ¹³C/¹²C ratio (δ¹³C) | No change in δ¹³C of this compound during reaction. | Carbon bond cleavage is not the initial step. | acs.org |
| Dehydrohalogenation of chlorinated hydrocarbons | Kinetic Isotope Effect (KIE) | Significant KIE observed with deuterated solvents. | Proton-transfer is involved in the rate-determining step. | |
| Biotransformation of 1,1,1-trichloroethane | Carbon and Chlorine Isotope Effects | Suppressed carbon isotope effects, consistent ΛCl/C values. | Suggests a non-fractionating masking effect in the biotransformation pathway. | scholaris.ca |
Table 2: Application of Isotope Ratio Analysis in Mechanistic Studies.
In-situ and Operando Analytical Techniques
In-situ and operando spectroscopic techniques are at the forefront of analytical methodologies, allowing for the real-time observation of chemical processes as they occur under actual reaction conditions. wikipedia.orghelmholtz-berlin.de The term operando, derived from the Latin for "working," signifies that the characterization is performed while the catalyst or material is actively functioning. wikipedia.org These methods are invaluable for understanding the dynamic changes in this compound and its derivatives during synthesis or degradation. kit.edu
Operando photoelectron photoion coincidence (PEPICO) spectroscopy has been employed to study the catalytic pyrolysis of 1,3-dichlorobutane (B52869), a model compound for polyvinylchloride (PVC) that shares structural similarities with this compound isomers. researchgate.netresearcher.life This technique revealed that the primary decomposition pathway involves a double dehydrochlorination to produce 1,3-butadiene (B125203) and HCl. researchgate.netresearcher.life The use of HZSM-5 zeolites was found to lower the reaction temperature and promote the formation of aromatics from the butadiene intermediate. researchgate.net
In-situ Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool used to monitor chemical changes during reactions. ifremer.fr For example, in the study of polychloroprene oxidation, an aging chamber equipped with IR transparent windows allowed for the in-situ chemical characterization of the polymer during oxidation at elevated temperatures. ifremer.fr This setup enabled the researchers to track the depletion of double bonds and the formation of oxidation products like ketones and acid chlorides in real-time. ifremer.fr
The combination of multiple analytical techniques in an operando setup, such as coupling X-ray absorption spectroscopy with X-ray diffraction (XAS-XRD) or DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy), can provide a more comprehensive understanding of the structural and electronic changes occurring during a reaction. kit.edufrontiersin.org
The table below provides examples of in-situ and operando techniques applied to related chlorinated compounds and polymers:
| Technique | System Studied | Key Findings | Reference |
| Operando Photoelectron Photoion Coincidence (PEPICO) Spectroscopy | Catalytic pyrolysis of 1,3-dichlorobutane | Primary pathway is double dehydrochlorination to 1,3-butadiene and HCl. | researchgate.netresearcher.life |
| In-situ FTIR Spectroscopy | Oxidation of raw polychloroprene | Monitored the consumption of double bonds and the formation of ketones and acid chlorides. | ifremer.fr |
| In-situ/Operando X-ray and Raman Spectroscopy | Battery materials | Correlates structural and chemical changes with electrochemical performance. | frontiersin.orgnsf.gov |
Table 3: Examples of In-situ and Operando Analytical Techniques in Relevant Research.
Environmental Transformation and Degradation Pathways of Dichlorobutene
Chemical Degradation Mechanisms
The chemical degradation of dichlorobutene (B78561) in the environment is primarily driven by reactions with naturally occurring atmospheric radicals and photochemical processes.
In the atmosphere, this compound is susceptible to degradation by photochemically produced hydroxyl radicals (•OH). oecd.org The •OH radical is a highly reactive oxidant that plays a crucial role in the breakdown of many volatile organic compounds (VOCs) in the troposphere. harvard.eduwikipedia.org The reaction between this compound and hydroxyl radicals is a key removal pathway. For instance, the atmospheric half-life of 3,4-dichloro-1-butene (B1205564) (3,4-DCB) due to reaction with hydroxyl radicals is estimated to be approximately 14 hours, assuming a typical atmospheric concentration of these radicals. oecd.org
The initial step in this degradation process is the addition of the hydroxyl radical to the carbon-carbon double bond of the this compound molecule. acs.orgnih.gov This is in contrast to hydrogen atom abstraction, which is another common reaction pathway for other organic compounds. acs.org The addition of the •OH radical forms a reactive intermediate which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. acs.org This peroxy radical can then undergo further reactions, leading to the cleavage of carbon-carbon bonds and the formation of various oxidation products. acs.org
Photochemical degradation, particularly through gas-phase photocatalysis, represents another significant pathway for the breakdown of dichlorobutenes. acs.orgacs.org This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon absorbing ultraviolet (UV) light, generates highly reactive species, including hydroxyl radicals. acs.orgacs.org
Studies have demonstrated that gas-phase photocatalysis can efficiently oxidize dichlorobutenes. acs.orgnih.gov The process involves passing the this compound-containing gas stream over a catalyst bed irradiated with UV light. acs.org While this method can achieve high removal efficiency for this compound, the complete mineralization to carbon dioxide (CO₂) and hydrochloric acid (HCl) can be slow. acs.orgacs.org
A key challenge in the photocatalytic degradation of dichlorobutenes is the potential for catalyst deactivation. acs.orgnih.gov This deactivation is often caused by the formation and subsequent polymerization of intermediate products, such as chloroacetaldehyde (B151913), on the catalyst surface. acs.org These resulting aldol (B89426) condensation products can block active sites on the catalyst, reducing its efficiency over time. acs.org
The table below summarizes the key aspects of chemical degradation mechanisms for this compound.
| Degradation Mechanism | Key Reactants/Conditions | Primary Initial Step | Atmospheric Half-life (3,4-DCB) | Ref |
| Hydroxyl Radical Oxidation | Hydroxyl radicals (•OH) | Addition of •OH to the C=C double bond | ~14 hours | oecd.orgacs.org |
| Gas-Phase Photocatalysis | UV light, TiO₂ catalyst, O₂ | Generation of reactive oxygen species (e.g., •OH) on the catalyst surface | Not applicable (process-dependent) | acs.orgnih.govacs.org |
The degradation of this compound, through both hydroxyl radical oxidation and photocatalysis, leads to the formation of several intermediate compounds. One of the most significant and frequently observed intermediates is chloroacetaldehyde. acs.org
In the gas-phase photocatalytic oxidation of 1,4-dichlorobut-2-enes and 3,4-dichlorobut-1-ene, chloroacetaldehyde is the predominant intermediate product. acs.org For 1,4-DCB, the cleavage of the molecule can result in the formation of two molecules of chloroacetaldehyde. acs.org The degradation of 3,4-DCB is more complex but also yields chloroacetaldehyde as a major product. acs.org
Chloroacetaldehyde itself is a reactive compound and can undergo further degradation. It can be oxidized to chloroacetic acid or undergo further reactions to form CO₂, CO, and HCl. acs.org However, as mentioned earlier, chloroacetaldehyde can also lead to the deactivation of photocatalysts through the formation of aldol condensation products like 2,4-dichlorocrotonaldehyde. acs.org Other minor intermediates that have been detected during the photocatalytic degradation of this compound include 1,2-dichloroethane (B1671644) and 2,3-dichloropropanal. acs.org
Biological Degradation Processes
The biological degradation of this compound involves the action of microorganisms and their enzymes, offering potential for bioremediation of contaminated sites.
While some studies classify this compound as not readily biodegradable, there is evidence of microbial transformation under certain conditions. oecd.org The ability of microorganisms to degrade chlorinated hydrocarbons is well-documented, and various bacterial strains have been identified that can utilize these compounds as a source of carbon and energy. ukzn.ac.zaajol.info
Bioremediation, which harnesses the metabolic capabilities of microorganisms to break down pollutants, is a promising approach for cleaning up environments contaminated with chlorinated compounds. ukzn.ac.zagoogle.com This can be achieved either in-situ by stimulating the growth of indigenous microorganisms or ex-situ by using bioreactors containing specific pollutant-degrading bacteria. google.com For instance, butane-utilizing bacteria have shown potential in degrading a range of chlorinated hydrocarbons. google.comgoogle.com
However, the effectiveness of microbial degradation of this compound can be limited by factors such as the specific microbial populations present, environmental conditions (e.g., presence of oxygen), and the concentration of the pollutant. nih.gov Soil degradation studies have indicated that abiotic processes might be more significant than biological processes for the removal of 1,4-dichloro-2-butene in some soil types. nih.gov
The breakdown of chlorinated hydrocarbons by microorganisms is mediated by specific enzymes. Dehalogenases are a key class of enzymes involved in the degradation of halogenated compounds. ajol.infonih.gov These enzymes catalyze the cleavage of carbon-halogen bonds, which is often the initial and rate-limiting step in the degradation pathway. ajol.info
Haloalkane dehalogenases, for example, have been identified in various bacteria and are crucial for the detoxification of compounds like 1,2-dichloroethane. nih.gov These enzymes can hydrolyze the carbon-chlorine bond, replacing the chlorine atom with a hydroxyl group and rendering the molecule less toxic and more amenable to further metabolism. nih.gov While specific enzymatic pathways for this compound are not as extensively studied as for some other chlorinated compounds, it is likely that similar dehalogenase-mediated reactions are involved in its microbial degradation. The resulting intermediates would then enter central metabolic pathways to be further broken down. ukzn.ac.za
The table below summarizes the key aspects of biological degradation processes for this compound.
| Degradation Process | Key Components | Primary Mechanism | Potential Application | Ref |
| Microbial Transformation | Bacteria, Fungi | Utilization as a carbon and energy source | Bioremediation of contaminated soil and groundwater | ukzn.ac.zagoogle.comgoogle.com |
| Enzymatic Degradation | Dehalogenases (e.g., haloalkane dehalogenase) | Cleavage of carbon-chlorine bonds | Industrial biocatalysis, environmental decontamination | ajol.infonih.gov |
Factors Influencing Environmental Persistence and Transformation Rates
The persistence of this compound in the environment is not static but is influenced by a variety of chemical, physical, and biological factors. These factors dictate the rate at which this compound isomers are transformed and removed from the air, water, and soil.
Hydrolysis: The rate of hydrolysis, a significant degradation pathway in aqueous environments, is notably dependent on pH. For 3,4-dichloro-1-butene (3,4-DCB), experimental data shows that the hydrolysis half-life varies with the pH of the water. oecd.org The transformation is slowest under neutral conditions and slightly faster in both acidic and alkaline environments. oecd.org For instance, at 25°C, the half-life is approximately 20.9 days at pH 4, 33.3 days at pH 7, and 35.0 days at pH 9. oecd.org A structurally similar compound, 1,4-dichloro-2-butene, exhibits a much faster neutral hydrolysis half-life of 3.2 days, suggesting that the isomer structure significantly impacts hydrolysis rates. guidechem.comepa.gov The primary degradation product from the hydrolysis of 3,4-DCB is expected to be 1,4-dihydroxybut-2-ene. oecd.org
| Isomer | pH | Temperature (°C) | Half-Life (days) | Source |
|---|---|---|---|---|
| 3,4-Dichloro-1-butene | 4 | 25 | 20.9 | oecd.org |
| 3,4-Dichloro-1-butene | 7 | 25 | 33.3 | oecd.org |
| 3,4-Dichloro-1-butene | 9 | 25 | 35.0 | oecd.org |
| 1,4-Dichloro-2-butene | Neutral | - | 3.2 | guidechem.comepa.gov |
Atmospheric Degradation: In the atmosphere, dichlorobutenes are primarily degraded by reactions with photochemically produced oxidants. The estimated atmospheric half-life of 3,4-DCB when reacting with hydroxyl (OH) radicals is between 14 and 19 hours. oecd.orgguidechem.com Reaction with ozone leads to a slightly longer estimated half-life of about 23 hours. oecd.orgguidechem.com For 1,3-dichloro-2-butene, the estimated atmospheric half-life is about 27 hours with OH radicals and 8 days with ozone. echemi.com Gas-phase photocatalytic studies using titanium dioxide (TiO2) have shown that dichlorobutenes can be oxidized efficiently; however, complete mineralization to carbon dioxide is low, and the catalyst is prone to deactivation over time. acs.org The presence of oxygen is essential for this photocatalytic reaction to proceed. acs.org
| Isomer | Reactant | Estimated Half-Life | Source |
|---|---|---|---|
| 3,4-Dichloro-1-butene | Hydroxyl Radicals | 14-19 hours | oecd.orgguidechem.com |
| 3,4-Dichloro-1-butene | Ozone | 23 hours | oecd.orgguidechem.com |
| 1,3-Dichloro-2-butene | Hydroxyl Radicals | 27 hours | echemi.com |
| 1,3-Dichloro-2-butene | Ozone | 8 days | echemi.com |
Biodegradation: Biotic degradation appears to be a slower process for this compound. Studies based on OECD guidelines classify 3,4-DCB as not readily biodegradable. oecd.orgrempec.org However, soil degradation studies conducted with 1,4-dichloro-cis-2-butene found half-lives of 1.8 to 2.5 days in both sterile and non-sterile soils. nih.govnih.gov The similar degradation rates in sterile and non-sterile conditions suggest that abiotic processes were more significant than microbial degradation for this isomer under the tested conditions. nih.govnih.gov
Chemical Degradation: Reductive dechlorination using granular iron has been identified as a highly effective and rapid degradation pathway, particularly relevant for groundwater remediation. uwaterloo.canih.gov In laboratory column experiments, chlorinated butenes like 3,4-DCB-1 and trans-1,4-DCB-2 degraded quickly, with surface area-normalized half-lives ranging from 1.6 to 5.2 minutes. nih.govwitpress.com The degradation process for the butene isomers proceeds via a reductive elimination pathway, transforming them into the common intermediate 1,3-butadiene (B125203), which subsequently degrades to less harmful products like 1-butene, cis-2-butene (B86535), trans-2-butene, and n-butane. nih.govwitpress.com The efficiency of this process can be influenced by physical factors such as mass transport to the iron surface, with column experiments showing much faster degradation than batch experiments where mixing is less efficient. uwaterloo.cawitpress.com
Methodologies for Monitoring this compound in Environmental Matrices
Accurate monitoring of this compound in environmental matrices such as air, water, and soil is essential for assessing contamination levels and the effectiveness of remediation efforts. Various analytical methodologies are employed for this purpose, with gas chromatography being the cornerstone technique. abu.edu.ng
Air Monitoring: For air analysis, standard methods from organizations like NIOSH, ASTM, and the U.S. EPA are available for halogenated hydrocarbons. abu.edu.ng These methods generally involve collecting air samples by drawing air through a tube containing a suitable adsorbent material, which traps the volatile organic compounds. The trapped compounds are then desorbed, either thermally or with a solvent, and analyzed, typically by gas chromatography. abu.edu.ng
Water and Soil Monitoring: The analysis of this compound in water and soil samples predominantly relies on gas chromatography (GC) coupled with various detectors. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS): This is a powerful and widely used method for identifying and quantifying volatile organic compounds. U.S. EPA Method 8240B is an example of a GC/MS method used for determining volatile organics in matrices like wastewater. nih.gov
Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it well-suited for detecting this compound. acs.org
Gas Chromatography with Photoionization Detector (PID) and/or Electrolytic Conductivity Detector (ELCD): EPA Method 8021B utilizes these detectors for the analysis of aromatic and halogenated volatiles. epa.gov The method recommends using surrogate standards like 1,4-dichlorobutane (B89584) to monitor analytical performance. epa.gov
Sample preparation for water analysis often involves purge-and-trap or liquid-liquid extraction techniques to isolate the this compound from the aqueous matrix before GC analysis. For soil and solid waste, methods may include heated purging or extraction with an appropriate solvent. nih.gov Qualitative field screening for volatile chlorinated hydrocarbons can also be performed using tools like Dräger-Tubes, which provide a preliminary indication of presence. draeger.com
| Matrix | Methodology | Detector/Technique | Description/Reference |
|---|---|---|---|
| Air | Adsorption / Gas Chromatography | - | General approach based on NIOSH, ASTM, and EPA methods for halogenated hydrocarbons. abu.edu.ng |
| Water | Gas Chromatography | Mass Spectrometry (MS) | EPA Method 8240B for volatile organics. nih.gov |
| Water, Soil | Gas Chromatography | Electron Capture Detector (ECD) | High sensitivity for halogenated compounds. acs.org |
| Water, Soil | Gas Chromatography | Photoionization (PID) / Electrolytic Conductivity (ELCD) | EPA Method 8021B for aromatic and halogenated volatiles. epa.gov |
| Soil | Gas Chromatography | - | EPA Method 8010B for halogenated volatile organics. nih.gov |
| Multiple | Detector Tubes | Colorimetric | Qualitative screening for volatile chlorinated hydrocarbons (e.g., Dräger-Tubes). draeger.com |
Application of Green Chemistry Principles in Dichlorobutene Processes
Atom Economy Maximization in Dichlorobutene (B78561) Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. yale.eduecoonline.com In the context of this compound synthesis, maximizing atom economy means designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final this compound product, thereby minimizing waste. instituteofsustainabilitystudies.comresearchgate.net
Traditional methods for synthesizing this compound may involve reactions with less than optimal atom economy, leading to the formation of byproducts. google.com For instance, certain chlorination processes of butadiene can result in the formation of higher chlorinated butanes or other undesired isomers, which represent a loss of atomic resources and contribute to waste streams. epo.org
Modern approaches focus on catalytic processes that offer higher selectivity towards the desired this compound isomers, thus improving atom economy. acs.org The direct functionalization of simple molecules represents an attractive approach due to its good atom-economy and step-efficiency. researchgate.net Research into more efficient catalysts and reaction conditions aims to achieve near-100% atom economy, a key goal of green chemistry. researchgate.netacs.org
Design of Less Hazardous Synthetic Routes
A core tenet of green chemistry is the design of synthetic pathways that use and generate substances with minimal toxicity to humans and the environment. yale.eduepa.gov this compound itself is recognized as a hazardous substance, and its production can involve other hazardous chemicals like chlorine. nj.govnih.govnih.gov Therefore, a key focus is on developing synthetic routes that mitigate these risks.
One approach is to explore alternative chlorinating agents that are less hazardous than gaseous chlorine. Additionally, process modifications that reduce the potential for runaway reactions or the formation of toxic byproducts are crucial. epo.org For example, controlling the molar ratio of butadiene to chlorine can help avoid the formation of higher chlorination products. epo.org The use of directing groups in chemical synthesis can also lead to more selective and less hazardous reactions. epfl.ch
The table below outlines some of the hazardous substances associated with traditional this compound production and potential greener alternatives.
| Hazardous Substance | Associated Risk | Potential Greener Alternative/Strategy |
|---|---|---|
| Chlorine (Cl₂) | Toxic and corrosive gas | Use of less hazardous chlorinating agents. |
| This compound | Corrosive and potentially carcinogenic. nj.govnih.gov | Development of biocatalytic routes or closed-loop systems to minimize exposure. |
| Chlorinated byproducts | Toxic waste, difficult to dispose of. umd.edu | Catalytic routes with higher selectivity, waste valorization techniques. epfl.ch |
This table is for illustrative purposes and not exhaustive.
Development of Safer Solvents and Auxiliary Agents
Solvents and other auxiliary substances can contribute significantly to the environmental impact of a chemical process. instituteofsustainabilitystudies.comusc.edu Green chemistry encourages making these substances unnecessary wherever possible or replacing them with innocuous alternatives. yale.edu In this compound production, solvents may be used for reaction media or for separation and purification processes.
Traditional solvents like dichloromethane (B109758) (DCM) are often used in chemical synthesis but are known to be hazardous. researchgate.netacs.org Research is actively exploring safer alternatives such as water, ethanol, or supercritical carbon dioxide. instituteofsustainabilitystudies.comusc.edu For instance, some processes for the dehydrochlorination of this compound to produce chloroprene (B89495) have been developed using aqueous solutions, which is a much safer solvent than many organic alternatives. google.com The development of solvent-free reaction conditions is another promising area of research. instituteofsustainabilitystudies.com
Several companies and research groups have developed solvent selection guides to aid chemists in choosing safer alternatives based on factors like toxicity, environmental impact, and performance. ecoonline.comnih.gov
Energy Efficiency Considerations in Production
The energy requirements of chemical processes have significant environmental and economic impacts. yale.edu Green chemistry principles advocate for minimizing these energy demands by conducting reactions at ambient temperature and pressure whenever possible. yale.eduepa.gov
The production of this compound can be energy-intensive, particularly in steps involving heating, distillation, and separation. google.compbl.nl For example, a patented process for this compound production highlights that preheating the reactants consumes a significant amount of energy. epo.org Innovations that reduce energy consumption are therefore a key aspect of greening the process.
One patented improvement involves modifying the reactor feed strategy to reduce the amount of butadiene that needs to be preheated, resulting in considerable energy savings. epo.org Specifically, this modification was projected to save about 140 BTU per pound of dichlorobutenes produced in an industrial setting. epo.org Further energy savings can be realized by optimizing catalyst performance to allow for lower reaction temperatures and pressures. google.com
The following table illustrates potential areas for energy savings in this compound production:
| Process Step | Traditional Method | Greener Approach | Potential Energy Savings |
|---|---|---|---|
| Reactant Preheating | Preheating the entire butadiene feed. epo.org | Preheating only a portion of the butadiene feed. epo.org | Reduced steam consumption for preheating. epo.org |
| Reaction Conditions | High temperature and pressure. google.com | Catalytic reactions at lower temperatures. google.com | Lower energy input for heating and compression. |
| Separation/Purification | Energy-intensive distillation. google.com | Membrane separation or other less energy-intensive techniques. | Reduced energy for heating and cooling cycles. |
This table provides examples of potential energy-saving strategies.
Catalysis in Green this compound Chemistry
Catalytic reagents are superior to stoichiometric reagents because they can carry out a reaction multiple times, minimizing waste. yale.eduepa.gov The use of catalysts is a cornerstone of green chemistry and plays a vital role in the development of more sustainable processes for this compound synthesis and its subsequent transformations.
In this compound production, catalysts can improve selectivity, leading to higher yields of the desired product and reducing the formation of unwanted byproducts. epo.org This not only enhances atom economy but also simplifies purification processes, saving energy and reducing waste. epo.org For example, various metal chlorides supported on activated carbon have been explored as dehydrochlorination catalysts. acs.org
Furthermore, catalysis is crucial in the conversion of this compound to other valuable chemicals. For instance, palladium-catalyzed reactions are used for C-H functionalization, which can be applied to this compound derivatives. researchgate.net The development of highly active and selective catalysts, such as those based on iron or other 3d metals, is an active area of research with the potential to make these processes more efficient and environmentally friendly. beilstein-journals.orgmdpi.com Phase transfer catalysts have also been shown to be effective in reactions involving this compound derivatives under mild conditions. orientjchem.org
Waste Prevention and Minimization Strategies
The first principle of green chemistry is to prevent waste rather than treating it after it has been created. yale.eduepa.gov This principle is highly relevant to this compound production, which can generate various waste streams, including chlorinated byproducts and spent solvents. nj.govumd.edu
Waste minimization strategies in the this compound industry can be multifaceted. beeindia.gov.ineiu.edu Source reduction, which involves modifying processes to generate less waste, is the most preferred approach. purdue.educonncoll.edu This can be achieved through the use of more selective catalysts, optimizing reaction conditions, and improving process control. epo.orgpurdue.edu
Recycling and reuse of materials are also key strategies. beeindia.gov.inconncoll.edu For example, unreacted butadiene can be recycled back into the reactor. epo.org In some processes, the aqueous brine from the dehydrochlorination of this compound can be recirculated to an electrolysis apparatus, avoiding disposal issues. google.com There is also research into using chlorinated waste as a chlorination reagent in other chemical syntheses, which represents a novel approach to waste valorization. epfl.ch
Future Research Directions and Emerging Areas in Dichlorobutene Chemistry
Development of Highly Stereoselective and Sustainable Synthetic Methods
Future research in dichlorobutene (B78561) synthesis is increasingly focused on developing methods that are not only efficient but also stereoselective and environmentally sustainable. A significant area of interest is the catalytic stereoselective synthesis of this compound isomers, which are valuable precursors in the synthesis of complex molecules. For instance, the development of new chiral catalysts for the asymmetric chlorination of butadienes could provide direct access to enantiomerically enriched dichlorobutenes.
Sustainable approaches are also being explored to minimize the environmental impact of this compound production. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. Research into biocatalysis, utilizing enzymes or whole-cell systems, presents a promising green alternative for the synthesis of dichlorobutenes. For example, microbial dehalorespiration has been shown to stereoselectively convert 2,3-dichlorobutane (B1630595) isomers into specific butene isomers, suggesting the potential for enzymatic processes in this compound synthesis and transformation. asm.org
Exploration of Novel Catalytic Systems for this compound Transformations
The development of novel catalytic systems is crucial for expanding the synthetic utility of dichlorobutenes. While traditional transition metal catalysts like palladium and rhodium have been effective, there is a growing interest in using more abundant and less toxic metals such as iron, copper, and manganese. mdpi.combeilstein-journals.orgdiva-portal.org These earth-abundant metals offer the potential for more sustainable and cost-effective catalytic transformations. diva-portal.org
Research is also focused on the design of new ligand scaffolds that can precisely control the reactivity and selectivity of metal catalysts in this compound reactions. This includes the development of pincer ligands, N-heterocyclic carbenes (NHCs), and chiral ligands for asymmetric catalysis. mdpi.com For example, iron complexes with chiral P,P-ligands have shown promise in the asymmetric C-H functionalization of ferrocenes, a reaction type that could be extended to this compound substrates. mdpi.com Furthermore, the use of photocatalysis and electrocatalysis is emerging as a powerful tool for activating dichlorobutenes under mild conditions, opening up new reaction pathways that are not accessible with traditional thermal methods. diva-portal.org
Advanced Materials Science Applications Beyond Established Polymers
While dichlorobutenes are well-established monomers for the production of polymers like neoprene, future research is exploring their use in the creation of advanced materials with novel properties. The unique combination of a double bond and two chlorine atoms in this compound makes it a versatile building block for the synthesis of functional materials.
One emerging area is the development of this compound-based liquid crystals and organic light-emitting diodes (OLEDs). The rigid and polarizable nature of the this compound core can be exploited to design molecules with specific liquid crystalline phases or electroluminescent properties. Additionally, dichlorobutenes can be used to synthesize cross-linked polymers with enhanced thermal and mechanical properties for applications in aerospace and automotive industries. prototaluk.comabhijeetshirke.in The incorporation of this compound units into polymer backbones can also be used to tune the material's refractive index, conductivity, and biocompatibility for applications in optics, electronics, and medicine. lidsen.com
In-depth Mechanistic Studies of Complex this compound Reactions
A deeper understanding of the reaction mechanisms of this compound transformations is essential for the rational design of new synthetic methods and catalysts. researchgate.net Future research will likely involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopy, with computational modeling to elucidate the intricate details of reaction pathways. researchgate.net
Quantum-chemical calculations, such as density functional theory (DFT), can provide valuable insights into the structures of transition states and intermediates, helping to explain the observed regioselectivity and stereoselectivity of this compound reactions. acs.orgresearchgate.net For example, DFT studies have been used to investigate the mechanism of the rhodium-catalyzed asymmetric arylation of diarylmethylamines, a reaction that proceeds through a quinone methide intermediate. acs.org Similar computational approaches could be applied to understand the complex reaction landscapes of this compound transformations, leading to the development of more efficient and selective catalysts.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize this compound research. researchgate.net These powerful computational tools can be used to accelerate the discovery of new reactions, optimize reaction conditions, and predict the properties of novel this compound-based materials. researchgate.netnih.gov
For example, ML models can be trained on large datasets of reaction outcomes to predict the success of a new this compound reaction, saving time and resources in the laboratory. nih.gov AI algorithms can also be used to design new catalysts with enhanced activity and selectivity for specific this compound transformations. researchgate.net In materials science, ML can be used to predict the properties of this compound-containing polymers, such as their mechanical strength, thermal stability, and conductivity, guiding the design of new materials with desired functionalities. acs.org
Design and Synthesis of this compound Analogues for Specific Chemical Functions
The design and synthesis of this compound analogues with tailored properties is a promising area of future research. By systematically modifying the structure of the this compound molecule, it is possible to fine-tune its reactivity, physical properties, and biological activity for specific applications. nih.gov
For example, introducing different substituents onto the this compound backbone can alter its electronic properties, making it more or less susceptible to nucleophilic or electrophilic attack. This can be used to control the regioselectivity and stereoselectivity of its reactions. The synthesis of this compound analogues with specific functional groups can also lead to the development of new monomers for the creation of functional polymers with tailored properties. Furthermore, the exploration of this compound analogues as bioisosteres in medicinal chemistry could lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic profiles. nih.gov
Q & A
Q. How should researchers handle missing data in long-term this compound environmental monitoring datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
